molecular formula C6H4ClFIN B1326276 5-Chloro-4-fluoro-2-iodoaniline CAS No. 852569-38-1

5-Chloro-4-fluoro-2-iodoaniline

Cat. No.: B1326276
CAS No.: 852569-38-1
M. Wt: 271.46 g/mol
InChI Key: RTKFGFUTNPBWIA-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodoaniline: is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Chemistry: 5-Chloro-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique halogenation pattern allows for the development of compounds with specific properties .

Comparison with Similar Compounds

    5-Fluoro-2-iodoaniline: Similar structure but lacks the chlorine atom.

    4-Chloro-2-iodoaniline: Similar structure but lacks the fluorine atom.

    2-Iodoaniline: Lacks both chlorine and fluorine atoms.

Uniqueness: The uniqueness of 5-Chloro-4-fluoro-2-iodoaniline lies in its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of properties that can be leveraged in various applications .

Biological Activity

5-Chloro-4-fluoro-2-iodoaniline (CAS No. 852569-38-1) is a halogenated aniline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, which influences its reactivity and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClFIN. Its structure can be represented as follows:

5 Chloro 4 fluoro 2 iodoaniline\text{5 Chloro 4 fluoro 2 iodoaniline}

Key Properties:

  • Molecular Weight: 227.55 g/mol
  • Boiling Point: Not specified
  • Melting Point: Not specified
  • Solubility: Varies based on solvent; generally low solubility in water.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The mechanisms include:

  • Nucleophilic Substitution Reactions: The halogen atoms (Cl, F, I) can undergo substitutions, leading to the formation of new derivatives with altered biological properties.
  • Inhibition of Biofilm Formation: Similar compounds have demonstrated the ability to inhibit biofilm formation in bacteria, suggesting potential antimicrobial properties.
  • Targeting Specific Receptors: Research indicates that derivatives of this compound may act as antagonists for specific receptors, such as the P2X3 receptor involved in pain signaling pathways .

Antimicrobial Properties

Research has indicated that halogenated anilines exhibit antimicrobial activities against various pathogens. The unique halogenation pattern of this compound enhances its efficacy against bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Anticancer Potential

In studies focused on cancer treatment, halogenated anilines have shown promise as anticancer agents. Specifically, modifications to the aniline structure can lead to compounds that inhibit tumor growth by targeting proteins like MDM2, which regulates p53 tumor suppressor activity .

Cancer Type Mechanism Reference
Acute Myeloid LeukemiaInhibition of MDM2
Various Solid TumorsInduction of apoptosis

Case Studies

  • Neuropathic Pain Models:
    A study demonstrated that derivatives of this compound exhibited anti-nociceptive effects in animal models of neuropathic pain. The compound showed significant increases in mechanical withdrawal thresholds, indicating potential for pain management applications .
  • Structure-Activity Relationship (SAR) Studies:
    SAR studies have revealed that specific substitutions on the aniline ring significantly affect the biological activity of derivatives. For instance, modifications leading to increased metabolic stability and selectivity for P2X3 receptors were identified as critical for enhancing therapeutic efficacy .

Summary of Findings

The biological activity of this compound is multifaceted, with notable antimicrobial and anticancer properties attributed to its unique chemical structure. Ongoing research into its mechanisms of action and potential therapeutic applications continues to highlight its significance in drug development.

Properties

IUPAC Name

5-chloro-4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKFGFUTNPBWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294013
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852569-38-1
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852569-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoroaniline (12.9 g, 88.9 mmol) and NIS (22.0 g, 97.8 mmol) in AcOH (90 mL) is stirred at RT for 1.5 h. After completion, the reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords 5-chloro-4-fluoro-2-iodoaniline as a colorless powder; HPLC: AtRet=4.75 min; 1HNMR (CDCl3) 7.40 (d, 1H), 6.75 (d, 1H), 4.00 (bs, 2H).
Quantity
12.9 g
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22 g
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90 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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